molecular formula C5H8O3 B3060658 5-Hydroxy-4-methyloxolan-2-one CAS No. 61892-47-5

5-Hydroxy-4-methyloxolan-2-one

Cat. No.: B3060658
CAS No.: 61892-47-5
M. Wt: 116.11 g/mol
InChI Key: RNTLRVJXDJIIDY-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyloxolan-2-one: is an organic compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring

Scientific Research Applications

Chemistry: 5-Hydroxy-4-methyloxolan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological macromolecules. It may serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound is used as a building block for the synthesis of various chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, resins, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the oxidation of 4-methyloxolan-2-one using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-methyloxolan-2-one in a suitable solvent, such as water or ethanol. The reaction mixture is then stirred at room temperature until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be further oxidized to form 5-oxo-4-methyloxolan-2-one using strong oxidizing agents like potassium dichromate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 4-methyloxolan-2-one.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.

Major Products Formed:

    Oxidation: 5-oxo-4-methyloxolan-2-one

    Reduction: 4-methyloxolan-2-one

    Substitution: Various esters and ethers depending on the reagents used

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methyloxolan-2-one involves its interactions with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

    4-Methyloxolan-2-one: Lacks the hydroxyl group present in 5-Hydroxy-4-methyloxolan-2-one, resulting in different chemical properties and reactivity.

    5-Oxo-4-methyloxolan-2-one: An oxidized form of this compound, with a ketone group replacing the hydroxyl group.

    5-Butyl-4-methyloxolan-2-one: A derivative with a butyl group, exhibiting different physical and chemical properties.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-hydroxy-4-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3,5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTLRVJXDJIIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511827
Record name 5-Hydroxy-4-methyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-47-5
Record name 5-Hydroxy-4-methyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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